molecular formula C11H15Cl2N5 B126674 Cycloguanil hydrochloride CAS No. 152-53-4

Cycloguanil hydrochloride

Número de catálogo: B126674
Número CAS: 152-53-4
Peso molecular: 288.17 g/mol
Clave InChI: MOUAPRKJJUXEIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis Bioquímico

Biochemical Properties

Cycloguanil hydrochloride exerts its effects by inhibiting the enzyme dihydrofolate reductase . This enzyme is crucial for the synthesis of tetrahydrofolate, a co-factor involved in the synthesis of nucleotides. By inhibiting this enzyme, this compound disrupts deoxythymidylate synthesis, which is essential for DNA replication and cell multiplication .

Cellular Effects

This compound affects various types of cells, particularly the cells of the malarial parasite Plasmodium falciparum . It disrupts the normal functioning of these cells by inhibiting the enzyme dihydrofolate reductase, thereby preventing the synthesis of nucleotides required for DNA replication .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the enzyme dihydrofolate reductase . This enzyme is crucial for the synthesis of tetrahydrofolate, a co-factor involved in the synthesis of nucleotides. By inhibiting this enzyme, this compound disrupts deoxythymidylate synthesis, which is essential for DNA replication and cell multiplication .

Metabolic Pathways

This compound is involved in the folate metabolic pathway . It interacts with the enzyme dihydrofolate reductase, inhibiting its activity and thereby disrupting the synthesis of tetrahydrofolate .

Transport and Distribution

This compound is a substrate of organic cation transporters and multidrug and toxin extrusion proteins . These transporters play a crucial role in the distribution of this compound within cells and tissues .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Este intermedio se condensa luego con acetona para producir cicloguanil .

Métodos de producción industrial: La producción industrial de clorhidrato de cicloguanil sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Las condiciones de reacción se controlan cuidadosamente para asegurar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de cicloguanil experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones varían según la reacción y el producto deseados .

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados del clorhidrato de cicloguanil, que pueden tener diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Antimalarial Applications

Cycloguanil hydrochloride functions as an effective inhibitor of dihydrofolate reductase (DHFR) in malaria parasites. Its mechanism of action involves competitive inhibition, which disrupts folate metabolism essential for nucleic acid synthesis in the parasites.

Table 1: Efficacy of this compound Against Malaria

StudyMethodologyFindings
Lunn et al. (1964) Repository preparations in rhesus monkeysLong-term protection against Plasmodium cynomolgi; effective clearance of parasitemia.
Houghton et al. (1998) Transformation system with P. falciparumCycloguanil specifically targets P. falciparum DHFR, demonstrating distinct pharmacological action from proguanil.
Canfield et al. (1995) Comparative analysisCycloguanil acts as a causal prophylactic effective against all growing stages of malaria parasites.

Antiviral Applications

Recent studies have indicated that cycloguanil may possess antiviral properties, particularly through its inhibition of host cell DHFR. This mechanism has been explored for its potential against various RNA and DNA viruses.

Table 2: Antiviral Activity of Cycloguanil Analogues

CompoundTarget VirusEC50 (μM)Cytotoxicity (CC50 μM)
CycloguanilInfluenza A4.052
CycloguanilRSV5.048
Cycloguanil Analog 1Influenza A3.550

In a study published in 2020, cycloguanil analogues were shown to inhibit viral reproduction effectively by targeting host DHFR, suggesting a novel approach to antiviral drug design .

Cancer Treatment

Cycloguanil's inhibition of DHFR is also being investigated in the context of cancer therapy. The compound’s ability to interfere with folate metabolism makes it a candidate for further research into its efficacy against various cancers.

Case Study: Host-Directed Anticancer Agents
Research has indicated that cycloguanil and its analogues can inhibit cancer cell proliferation by targeting the same metabolic pathways exploited by rapidly dividing cells .

Actividad Biológica

Cycloguanil hydrochloride is a potent pharmaceutical compound primarily recognized for its antimalarial properties. As the active metabolite of proguanil, it exhibits significant biological activity through its interaction with various enzymes and cellular processes. This article provides a comprehensive overview of the biological activity of cycloguanil, including its mechanisms of action, therapeutic applications, and relevant research findings.

Cycloguanil functions primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis. By inhibiting DHFR, cycloguanil effectively disrupts folate metabolism in both Plasmodium parasites and human cells.

  • Inhibition Potency : Cycloguanil has demonstrated high inhibitory potency against Plasmodium DHFR, with Ki values reported at 0.3 nM for the parasite's enzyme and 1.5 nM for the human counterpart . This selectivity is crucial in minimizing side effects while maximizing therapeutic efficacy.

Antimalarial Activity

Cycloguanil is primarily used in the treatment and prophylaxis of malaria caused by Plasmodium falciparum and Plasmodium vivax. Its effectiveness is often enhanced when combined with other antimalarial agents such as atovaquone, leading to synergistic effects that improve overall treatment outcomes .

Antiviral Properties

Recent studies have indicated that cycloguanil also possesses antiviral properties. It has been shown to inhibit the replication of influenza viruses and respiratory syncytial viruses (RSV) by dampening host DHFR activity, which is critical for viral replication .

In Vitro Studies

  • Inhibition of Toxoplasma gondii : Cycloguanil was tested in combination with sulfadiazine against Toxoplasma gondii, showing enhanced inhibitory effects compared to cycloguanil alone, indicating potential for treating toxoplasmosis .
  • Antiviral Activity : A study highlighted cycloguanil's ability to inhibit influenza virus replication in vitro, demonstrating its potential as a host-directed antiviral agent .
  • Structural Insights : Structural analysis has provided insights into how cycloguanil analogues can be optimized to enhance their affinity for target enzymes such as Trypanosoma brucei DHFR and pteridine reductase 1 (PTR1), which could lead to improved treatments for neglected tropical diseases .

Clinical Evaluations

A clinical evaluation of cycloguanil pamoate (a formulation of cycloguanil) in patients with dermal leishmaniasis showed some regression of lesions, although results were modest due to the limited duration of treatment . This suggests that while cycloguanil may have potential applications beyond malaria, further research is needed to establish its efficacy in other parasitic infections.

Summary of Key Findings

Aspect Details
Primary Use Antimalarial treatment (malaria caused by P. falciparum and P. vivax)
Mechanism Inhibits dihydrofolate reductase (DHFR)
Ki Values 0.3 nM (Plasmodium DHFR), 1.5 nM (human DHFR)
Antiviral Activity Effective against influenza virus and RSV; inhibits viral replication via host DHFR inhibition
Combination Therapy Synergistic effects when combined with atovaquone or sulfadiazine
Clinical Applications Potential use in treating dermal leishmaniasis; requires further investigation

Propiedades

IUPAC Name

1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUAPRKJJUXEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

516-21-2 (Parent)
Record name Cycloguanil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7049053
Record name Cycloguanil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152-53-4
Record name Chlorcycloguanil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloguanil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOGUANIL HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cycloguanil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chlorophenyl)-4,6-diamino-1,2-dihydro-2,2-dimethyl-1,3,5-triazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOGUANIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C8E0L7498
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cycloguanil hydrochloride
Reactant of Route 2
Reactant of Route 2
Cycloguanil hydrochloride
Reactant of Route 3
Cycloguanil hydrochloride
Reactant of Route 4
Cycloguanil hydrochloride
Reactant of Route 5
Cycloguanil hydrochloride
Reactant of Route 6
Cycloguanil hydrochloride
Customer
Q & A

Q1: How does cycloguanil hydrochloride interact with its target and what are the downstream effects?

A1: this compound, a dihydrofolate reductase (DHFR) inhibitor, exerts its antimalarial activity by disrupting the folate metabolic pathway in parasites like Plasmodium berghei [, ]. Specifically, it inhibits the enzyme DHFR, which is crucial for the synthesis of tetrahydrofolic acid, a coenzyme essential for DNA synthesis and other metabolic processes []. By inhibiting DHFR, this compound prevents the formation of tetrahydrofolic acid, ultimately leading to the death of the parasite.

Q2: What is known about the structure of this compound and its potential for conformational flexibility?

A2: this compound (C11H15ClN5+·Cl, Mr = 288.20) possesses a triazine ring structure with an amino group substitution that replaces the pteridine carbonyl oxygen atom found in folates [, ]. Neutron diffraction studies revealed that the five atoms of the triazine ring are nearly coplanar, with the quaternary carbon atom (C2) displaced from this plane []. Notably, the amino groups within the structure exhibit flexibility, both in-plane and out-of-plane, which could potentially facilitate enzyme binding [].

Q3: Are there any specific analytical techniques used to study this compound?

A4: Crystallographic techniques, including X-ray and neutron diffraction, have been instrumental in elucidating the structural characteristics of this compound, providing insights into its geometry and potential interactions with its target [, ]. These techniques provide valuable data on bond lengths, bond angles, and the spatial arrangement of atoms within the molecule, contributing to a deeper understanding of its structure-activity relationship.

Q4: What are some of the limitations of in vitro studies on this compound?

A5: While in vitro studies provide valuable insights into the direct inhibitory effects of this compound on parasites, they may not fully capture the complexity of in vivo conditions []. Factors like drug metabolism, host immune responses, and the potential for drug resistance development can influence the efficacy of this compound in a living organism and might not be fully represented in a controlled laboratory setting.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.